molecular formula C24H31NO4 B2806199 1-{1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl}-2-methylpropan-1-one CAS No. 486451-67-6

1-{1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl}-2-methylpropan-1-one

Cat. No.: B2806199
CAS No.: 486451-67-6
M. Wt: 397.515
InChI Key: UVKJDHDCKSVCDP-UHFFFAOYSA-N
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Description

This compound is a structurally complex tetrahydroisoquinoline derivative featuring a 6,7-dimethoxy-substituted core. The nitrogen atom at position 1 of the tetrahydroisoquinoline scaffold is substituted with a [(3,5-dimethylphenoxy)methyl] group, while the carbonyl moiety at position 2 is a branched 2-methylpropan-1-one.

Properties

IUPAC Name

1-[1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-2-methylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31NO4/c1-15(2)24(26)25-8-7-18-12-22(27-5)23(28-6)13-20(18)21(25)14-29-19-10-16(3)9-17(4)11-19/h9-13,15,21H,7-8,14H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVKJDHDCKSVCDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C(C)C)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl}-2-methylpropan-1-one involves multiple steps, each requiring specific reaction conditions and reagents. One common synthetic route includes the following steps:

    Formation of the Tetrahydroisoquinoline Core: This step typically involves the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form the tetrahydroisoquinoline core.

    Introduction of the Dimethylphenoxy Group: This can be achieved through nucleophilic substitution reactions, where a suitable leaving group on the tetrahydroisoquinoline core is replaced by the dimethylphenoxy group.

    Addition of the Isobutyryl Group: This step often involves acylation reactions, where the tetrahydroisoquinoline core is treated with isobutyryl chloride in the presence of a base.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-{1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl}-2-methylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes within the molecule to alcohols.

    Substitution: Nucleophilic substitution reactions can replace specific functional groups with others, depending on the reagents and conditions used.

    Hydrolysis: Acidic or basic hydrolysis can break down ester or amide bonds within the compound, leading to the formation of carboxylic acids or amines.

Common reagents and conditions for these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

1-{1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl}-2-methylpropan-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industry: It may be used in the production of specialty chemicals, agrochemicals, and materials science research.

Mechanism of Action

The mechanism of action of 1-{1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl}-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to altered cellular signaling and physiological responses. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized based on substitutions at the tetrahydroisoquinoline nitrogen (position 1) and the carbonyl group (position 2). Below is a comparative analysis:

Compound Name R Group (Position 1) Carbonyl Group (Position 2) Key Substituents Biological/Structural Implications
Target Compound [(3,5-Dimethylphenoxy)methyl] 2-Methylpropan-1-one 6,7-Dimethoxy Enhanced lipophilicity; potential for CNS activity
1-(3,4-Dihydroquinolin-1(2H)-yl)-2-(4-isobutylphenyl)propan-1-one () 4-Isobutylphenyl Propan-1-one None reported Hybrid ibuprofen-tetrahydroquinoline; anti-inflammatory potential
1-(6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone (6g, ) Phenyl Ethanone 6,7-Dimethoxy Simplified structure; lower steric hindrance
6,7-Dimethoxy-1-methyl-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline (6e, ) Methyl Methylsulfonyl 6,7-Dimethoxy Polar sulfonyl group; altered solubility

Crystallographic and Conformational Insights

  • The bulky [(3,5-dimethylphenoxy)methyl] group may induce unique torsional angles or packing arrangements compared to smaller substituents (e.g., methyl in 6e) .

Biological Activity

1-{1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl}-2-methylpropan-1-one is a complex organic compound with significant potential in biological research and therapeutic applications. Its unique structural features allow it to interact with various biological targets, making it a subject of interest in pharmacology and medicinal chemistry.

Chemical Structure

The compound's IUPAC name is this compound. The molecular formula is C28H31NO4C_{28}H_{31}NO_4 with a molecular weight of 445.5 g mol445.5\text{ g mol}. Its structure includes multiple functional groups that contribute to its biological activity.

PropertyDescription
Molecular FormulaC28H31NO4C_{28}H_{31}NO_4
Molecular Weight445.5 g mol445.5\text{ g mol}
IUPAC NameThis compound
InChI KeyUCCSIPXIVDVBKJ-UHFFFAOYSA-N

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites. This action can affect metabolic pathways and cellular functions.

Receptor Binding: It has the potential to interact with various receptors on cell surfaces. Such interactions can modulate signal transduction pathways critical for cellular communication and function.

Cellular Pathways: The compound influences several cellular pathways involved in growth, differentiation, and apoptosis. This property is particularly relevant in cancer research where modulation of these pathways can lead to therapeutic benefits.

Case Studies

While direct case studies on this specific compound are scarce, investigations into other tetrahydroisoquinoline derivatives provide insights into its potential applications:

  • Anticancer Properties: A study examining isoquinoline derivatives revealed their ability to induce apoptosis in cancer cells through the modulation of signaling pathways . This suggests that our compound may have similar effects worth exploring.
  • Neuroprotective Effects: Research on related compounds indicates that they may protect neuronal cells from oxidative stress and apoptosis . This could position our compound as a candidate for neuroprotective therapies.

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